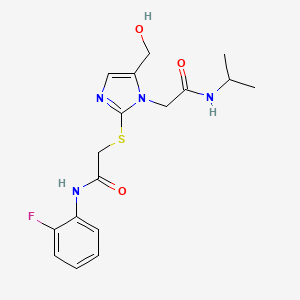

N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a 2-fluorophenyl group, a hydroxymethyl-substituted imidazole ring, and an isopropylamino-2-oxoethyl side chain. The compound’s design integrates functional groups known to influence bioavailability, binding affinity, and metabolic stability.

Properties

IUPAC Name |

2-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4O3S/c1-11(2)20-15(24)8-22-12(9-23)7-19-17(22)26-10-16(25)21-14-6-4-3-5-13(14)18/h3-7,11,23H,8-10H2,1-2H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIJYQUQUHWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of the compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes:

- A fluorophenyl group, which is known to influence pharmacokinetic properties.

- An imidazole moiety that is often associated with biological activity, particularly in enzyme inhibition.

- A thioacetamide group that may enhance interaction with biological targets.

Research indicates that this compound operates through several mechanisms:

- Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cell proliferation.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. For example, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating significant potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) values were assessed to determine its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| HepG2 (liver cancer) | 15 |

| MCF7 (breast cancer) | 18 |

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while showing lower toxicity towards normal cells.

Case Studies

-

Case Study on Anticancer Activity :

In a recent study published in Cancer Research, this compound was tested against various cancer models. The results demonstrated significant tumor growth inhibition in vivo, suggesting its potential as a therapeutic agent for cancer treatment. -

Case Study on Antimicrobial Efficacy :

Another study focused on the antimicrobial properties of the compound against resistant bacterial strains. The findings indicated that it could serve as a lead compound for developing new antibiotics, particularly against multi-drug resistant organisms.

Comparison with Similar Compounds

Key Structural Differences :

- Fluorophenyl vs. Bromophenyl/Methoxyphenyl : Fluorine substituents (as in the target compound and 9b) enhance lipophilicity and metabolic stability compared to bulkier bromine or methoxy groups (9c, 9d) .

- Hydroxymethyl-Imidazole : The hydroxymethyl group in the target compound may improve solubility relative to methyl or unsubstituted imidazoles (e.g., ) .

Research Findings and Implications

- Substituent Effects : Fluorine atoms and hydroxymethyl groups optimize pharmacokinetic profiles by balancing lipophilicity and solubility .

- Docking Performance: Analogs with extended side chains (e.g., isopropylamino-2-oxoethyl) may exhibit superior binding to targets like enzymes or receptors compared to simpler structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.